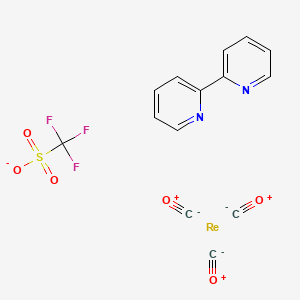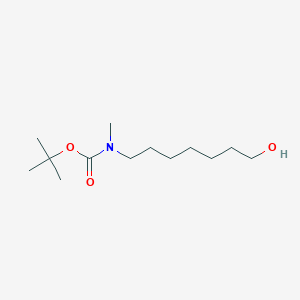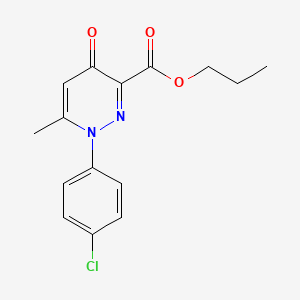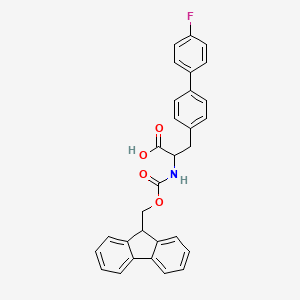
carbon monoxide;2-pyridin-2-ylpyridine;rhenium;trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “carbon monoxide;2-pyridin-2-ylpyridine;rhenium;trifluoromethanesulfonate” is a coordination complex that combines carbon monoxide, 2-pyridin-2-ylpyridine, rhenium, and trifluoromethanesulfonate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of rhenium with 2-pyridin-2-ylpyridine and carbon monoxide in the presence of trifluoromethanesulfonate. The reaction conditions often include:
Solvent: Commonly used solvents include acetonitrile or dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, additional catalysts may be used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The rhenium center can be oxidized, leading to changes in the coordination environment.
Reduction: Reduction reactions can also occur, potentially altering the oxidation state of rhenium.
Substitution: Ligand substitution reactions can take place, where one or more ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and oxygen.
Reducing Agents: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution Reagents: Various ligands, such as phosphines or amines, can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of rhenium(V) complexes, while reduction could yield rhenium(I) complexes.
科学的研究の応用
This compound has several scientific research applications, including:
Catalysis: It can be used as a catalyst in various chemical reactions, such as hydrogenation and oxidation reactions.
Materials Science: The compound’s unique coordination properties make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in studies related to enzyme mimetics and the development of new therapeutic agents.
Industrial Applications:
作用機序
The mechanism by which this compound exerts its effects involves the coordination of rhenium with carbon monoxide and 2-pyridin-2-ylpyridine. The molecular targets and pathways involved include:
Coordination Chemistry: The rhenium center coordinates with ligands, forming stable complexes.
Electron Transfer: The compound can participate in electron transfer reactions, which are crucial in catalytic processes.
Ligand Exchange: Ligand exchange reactions can occur, altering the coordination environment and reactivity of the compound.
類似化合物との比較
Similar Compounds
Rhenium Carbonyl Complexes: These complexes also contain rhenium and carbon monoxide but may have different ligands.
Pyridine-based Complexes: Complexes containing pyridine ligands, such as 2-pyridin-2-ylpyridine, are similar in structure and reactivity.
Uniqueness
This compound is unique due to the combination of carbon monoxide, 2-pyridin-2-ylpyridine, rhenium, and trifluoromethanesulfonate. This specific combination imparts distinct chemical properties and reactivity, making it valuable for various applications in catalysis, materials science, and biological studies.
特性
分子式 |
C14H8F3N2O6ReS- |
|---|---|
分子量 |
575.49 g/mol |
IUPAC名 |
carbon monoxide;2-pyridin-2-ylpyridine;rhenium;trifluoromethanesulfonate |
InChI |
InChI=1S/C10H8N2.CHF3O3S.3CO.Re/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;2-1(3,4)8(5,6)7;3*1-2;/h1-8H;(H,5,6,7);;;;/p-1 |
InChIキー |
KIIDDEJBNRQPDQ-UHFFFAOYSA-M |
正規SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=NC(=C1)C2=CC=CC=N2.C(F)(F)(F)S(=O)(=O)[O-].[Re] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![rac-ethyl (2R,4S)-2,4-dimethyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate, cis](/img/structure/B12303437.png)
![2-[4-(Pyridin-4-yl)phenyl]ethanol](/img/structure/B12303444.png)
![(2S)-2-[(6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-4-(methylsulfanyl)butanoic acid](/img/structure/B12303452.png)
![7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one;hydroiodide](/img/structure/B12303457.png)
![[(1R,3S)-3-[3-[[5-(methoxymethyl)-2-methylpyrazole-3-carbonyl]amino]-1H-pyrazol-5-yl]cyclopentyl] N-propan-2-ylcarbamate](/img/structure/B12303467.png)
![tert-Butyl 2-(4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B12303472.png)



![5,6-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)pheny]-2,3-dicyano-pyrazine](/img/structure/B12303507.png)

![(2S,3R,4S,5R,6R)-2-(4-ethenylphenoxy)-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B12303524.png)
![28-(3,3-Dimethyloxiran-2-yl)-22-hydroxy-1,10,10,12,12,30,30,36-octamethyl-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one](/img/structure/B12303525.png)
